molecular formula C6H3BrCl3N B2358774 6-Bromo-2,3,4-trichloroaniline CAS No. 1379356-48-5

6-Bromo-2,3,4-trichloroaniline

Cat. No.: B2358774
CAS No.: 1379356-48-5
M. Wt: 275.35
InChI Key: OZRYLHJPEDRJQK-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trichloroaniline is a halogenated aromatic amine with the molecular formula C₆H₂BrCl₃N. It features a bromine atom at the 6-position and chlorine atoms at the 2-, 3-, and 4-positions on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals . The presence of multiple electron-withdrawing halogens (Br and Cl) significantly influences its reactivity, making it a versatile substrate for further functionalization.

Properties

IUPAC Name

6-bromo-2,3,4-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRYLHJPEDRJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trichloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,3,4-trichloroaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3,4-trichloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anilines.

Scientific Research Applications

6-Bromo-2,3,4-trichloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on its biotransformation and toxicokinetics in organisms, such as fish, provide insights into its environmental impact and behavior.

    Industry: Used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2,3,4-trichloroaniline exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may undergo biotransformation processes such as N-acetylation, affecting its toxicity and elimination. The specific pathways and targets depend on the context of its use and the organisms involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogenated anilines exhibit distinct reactivity and physical properties depending on the type, number, and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Halogenated Anilines
Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
6-Bromo-2,3,4-trichloroaniline C₆H₂BrCl₃N Br (6), Cl (2,3,4) Intermediate for dyes/pharmaceuticals
4-Bromo-2-chloroaniline C₆H₅BrClN Br (4), Cl (2) Planar crystal structure; N–H⋯N hydrogen bonds
6-Bromo-3-chloro-2,4-difluoroaniline C₆H₂BrClF₂N Br (6), Cl (3), F (2,4) High electronegativity; niche agrochemical uses
2-Bromo-6-chloro-4-nitroaniline C₆H₄BrClN₂O₂ Br (2), Cl (6), NO₂ (4) Strong electron-withdrawing nitro group; dye precursor
6-Bromo-2,4-dichloroquinoline C₉H₄BrCl₂N Br (6), Cl (2,4) (quinoline) Heterocyclic system; medicinal chemistry
Key Observations:

Substituent Effects: Electron-Withdrawing Capacity: The trifecta of Cl groups in this compound enhances its deactivation toward electrophilic substitution compared to analogs with fewer Cl atoms (e.g., 4-Bromo-2-chloroaniline) . Fluorine vs.

Crystal Packing and Hydrogen Bonding :

  • 4-Bromo-2-chloroaniline forms planar sheets via N–H⋯N and N–H⋯Br interactions, whereas this compound’s additional Cl atoms may introduce more complex intermolecular interactions .

Key Findings:
  • Efficiency : The synthesis of 6-Bromo-2,4-dinitroaniline from 4-chloronitrobenzene demonstrates that combining nitration and bromination in a single step reduces production stages compared to traditional methods .
  • Reagent Specificity: The use of POCl₃ in synthesizing 6-Bromo-2,4-dichloroquinoline highlights the role of harsh conditions for introducing Cl atoms into aromatic systems .

Biological Activity

6-Bromo-2,3,4-trichloroaniline (CAS Number: 89465-99-6) is a halogenated organic compound that has garnered attention for its biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C6H3BrCl3NC_6H_3BrCl_3N and a molecular weight of approximately 275.36 g/mol. The presence of multiple halogens (bromine and chlorine) in its structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular components. The compound can disrupt normal cellular functions by:

  • Enzyme Inhibition : It binds to various enzymes and proteins, inhibiting their activity. This can lead to cellular toxicity and impaired metabolic processes.
  • DNA Interaction : The compound may interfere with DNA replication and repair mechanisms, contributing to its potential antimicrobial and pesticidal properties .
  • Signal Transduction Interference : By affecting signaling pathways within cells, it can alter cellular responses to external stimuli.

Antimicrobial Properties

Research indicates that halogenated anilines, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways .

Pesticidal Activity

The compound is utilized in the formulation of agrochemicals such as herbicides and insecticides. Its ability to interfere with biological pathways in pests makes it effective for controlling agricultural pests .

Toxicity Studies

Toxicological assessments reveal that this compound is toxic to aquatic organisms and poses risks through environmental exposure. The lethal dose (LD50) for rats is reported at approximately 2400 mg/kg . Chronic exposure can lead to various health issues due to its toxic effects on cellular systems.

Case Studies

  • Electrochemical Oxidation : A study investigated the electrochemical behavior of related anilines in acetonitrile solutions. The findings highlighted that brominated anilines undergo oxidation processes that can lead to the formation of dimeric products and other oxidized derivatives .
  • Agrochemical Applications : In agricultural studies, this compound was tested for its effectiveness as a herbicide. Results indicated a strong inhibitory effect on weed growth while demonstrating low toxicity to crops when applied at recommended dosages.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityToxicity Level
This compoundC6H3BrCl3NAntimicrobial, PesticidalLD50 = 2400 mg/kg
2,4-DichloroanilineC6H5Cl2NModerate AntimicrobialLD50 = 2000 mg/kg
2-Bromo-4-chloroanilineC6H5BrClNLow AntimicrobialLD50 = 1500 mg/kg

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